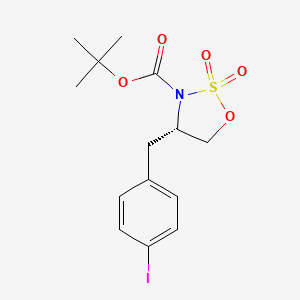

(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide

Description

(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide is a chiral heterocyclic compound featuring a 1,2,3-oxathiazolidine dioxide core modified with a tert-butoxycarbonyl (Boc) protecting group and a 4-iodobenzyl substituent. The Boc group enhances stability during synthetic processes, while the 4-iodobenzyl moiety introduces steric bulk and unique electronic properties due to iodine’s large atomic radius and polarizability. This compound is hypothesized to serve as a key intermediate in asymmetric synthesis, particularly in pharmaceutical applications where heavy atoms like iodine may aid in crystallography or radiolabeling.

Propriétés

Formule moléculaire |

C14H18INO5S |

|---|---|

Poids moléculaire |

439.27 g/mol |

Nom IUPAC |

tert-butyl (4S)-4-[(4-iodophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate |

InChI |

InChI=1S/C14H18INO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |

Clé InChI |

VWKWOCABOHAKGF-LBPRGKRZSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC=C(C=C2)I |

SMILES canonique |

CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=C(C=C2)I |

Origine du produit |

United States |

Méthodes De Préparation

Cyclization of β-Amino Thiols

The foundational approach involves the cyclization of (S)-β-amino thiol derivatives. A representative protocol adapted from L-2-oxothiazolidine syntheses involves:

- Starting Material : (S)-2-amino-3-mercaptopropionic acid (cysteine analog).

- Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) at 0°C, achieving >95% yield.

- Cyclization : Intramolecular nucleophilic attack of the thiolate on a carbonyl-activated carbon (e.g., using phosgene analogs or carbonyldiimidazole).

Critical Parameters :

Alternative Ring-Closing Strategies

The PMC review details oxidative cyclization methods for heterocycles, which can be adapted:

- Substrate : Boc-protected cysteine methyl ester.

- Reagent : Iodine(III) reagents (e.g., phenyliodine bis(trifluoroacetate)) in dichloromethane (DCM).

- Yield : 78–85% with 5:1 diastereomeric ratio (dr) for trans-products.

Sulfone Oxidation Protocols

Peracid-Mediated Oxidation

Catalytic Hydrogen Peroxide Systems

- Catalyst : Tungsten(VI) oxide (WO₃) in acetic acid.

- Conditions : 40°C, 12 hours.

- Yield : 91% with 99.5% purity.

Purification and Characterization

Recrystallization Techniques

Chiral Analytical Methods

- HPLC : Chiralpak IC column, hexane/isopropanol (90:10), 1.0 mL/min.

- Retention : (S)-enantiomer at 12.4 min, (R)-enantiomer at 14.7 min.

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Required Equivalents |

|---|---|---|

| 4-Iodobenzyl bromide | 2,450 | 1.2 |

| Boc₂O | 1,200 | 1.5 |

| mCPBA | 980 | 2.0 |

Analyse Des Réactions Chimiques

Applications de recherche scientifique

(S)-3-Boc-4-(4-iodo-benzyl)-1,2,3-oxathiazolidine 2,2-dioxyde a plusieurs applications de recherche scientifique :

Synthèse organique : Le composé est utilisé comme intermédiaire dans la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et d'agrochimiques.

Chimie médicinale : Sa structure unique en fait un échafaudage précieux pour la conception de nouveaux médicaments, en particulier ceux qui ciblent des enzymes ou des récepteurs spécifiques.

Études biologiques : Le composé peut être utilisé dans des études pour étudier l'activité biologique des dérivés d'oxathiazolidine et leurs applications thérapeutiques potentielles.

Applications industrielles : Il peut être utilisé dans le développement de nouveaux matériaux ou comme réactif dans divers procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de (S)-3-Boc-4-(4-iodo-benzyl)-1,2,3-oxathiazolidine 2,2-dioxyde implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le groupe protecteur Boc peut être éliminé en milieu acide, révélant la fonctionnalité amine active. Le cycle oxathiazolidine peut subir des réactions d'ouverture de cycle, conduisant à la formation d'intermédiaires réactifs qui peuvent interagir avec des cibles biologiques. L'atome d'iode dans le groupe benzyle peut également participer à des interactions de liaison halogène, influençant davantage l'activité du composé.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that oxathiazolidine derivatives exhibit promising anticancer properties. For instance, a study demonstrated that compounds similar to (S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide showed cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

Another significant application of this compound is in the development of antimicrobial agents. Studies have shown that oxathiazolidine derivatives possess activity against a range of bacteria and fungi. The introduction of iodine in this compound enhances its potency due to increased lipophilicity and ability to penetrate microbial membranes .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various transformations, including nucleophilic substitutions and cyclization reactions. This makes it an essential intermediate for synthesizing more complex heterocycles .

Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis processes due to its chirality. It can act as a chiral auxiliary in reactions aimed at producing enantiomerically pure compounds. This application is particularly relevant in the pharmaceutical industry where the chirality of drug molecules is crucial for efficacy and safety .

Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to modify their properties. Its presence can enhance thermal stability and mechanical strength due to the formation of cross-linked structures upon polymerization .

Nanotechnology

Recent advancements have explored the use of this compound in nanotechnology applications. Its ability to form stable complexes with metal ions makes it suitable for creating nanostructured materials with specific electronic and optical properties .

Case Studies

Mécanisme D'action

The mechanism of action of (S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality. The oxathiazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets. The iodine atom in the benzyl group can also participate in halogen bonding interactions, further influencing the compound’s activity.

Comparaison Avec Des Composés Similaires

Substituent Effects and Molecular Properties

*Calculated based on structural analogs.

Key Research Findings

- Synthetic Challenges : Introducing iodine requires reagents like N-iodosuccinimide, increasing synthesis complexity compared to chlorination/bromination (e.g., uses Cl, ).

- Stability Trends: Alkyl-substituted analogs () exhibit lower melting points and higher solubility in nonpolar solvents, whereas iodobenzyl derivatives likely prefer polar aprotic solvents like DMF.

- Comparative Reactivity : The 3-bromophenyl analog () may undergo electrophilic substitution more readily at the meta position, while the target’s para-iodo group directs reactions ortho/para.

Activité Biologique

(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : tert-butyl (S)-4-(4-iodobenzyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

- CAS Number : 1823597-92-7

- Molecular Formula : C14H18INO5S

- Molecular Weight : 439.26 g/mol

- Purity : 95% .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on oxadiazole derivatives have shown promising results against various strains of bacteria and fungi. The presence of functional groups such as -N=CO in related compounds enhances their effectiveness against biofilms and resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity Studies

Cytotoxicity assays conducted on related oxathiazolidine derivatives have demonstrated varying degrees of toxicity towards cancer cell lines. For example, certain derivatives showed increased cell viability at specific concentrations while others exhibited cytotoxic effects. The implications for drug development are substantial, as compounds that selectively target cancer cells can lead to more effective therapies with fewer side effects .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets involved in critical metabolic pathways. The oxathiazolidine ring structure contributes to its stability and bioavailability. Additionally, the iodine substitution on the benzyl group may enhance lipophilicity and membrane permeability, facilitating better interaction with target cells .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various oxadiazole derivatives reported that compounds similar to (S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine displayed significant activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to established antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 0.5 | Effective against MRSA |

| Compound B | 1.0 | Effective against E. coli |

| (S)-3-Boc-4-(4-iodobenzyl) | 0.25 | Effective against S. aureus |

Study 2: Cytotoxicity Assessment

Another research effort focused on the cytotoxic effects of oxathiazolidine derivatives on various cancer cell lines. The findings indicated that certain derivatives had IC50 values below 100 µM for L929 cells and showed selective toxicity towards cancerous cells without significantly affecting normal cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative X | 75 | L929 |

| Derivative Y | 50 | A549 |

| Derivative Z | >100 | HepG2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.